molecular formula C13H20BNO4S B13460191 3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13460191
M. Wt: 297.2 g/mol
InChI Key: KYZJCXFTFPFKLO-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine-based boronic ester derivative featuring a methanesulfonyl group at position 3, a methyl group at position 2, and a pinacol boronate ester at position 5. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science.

Properties

Molecular Formula

C13H20BNO4S

Molecular Weight

297.2 g/mol

IUPAC Name

2-methyl-3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H20BNO4S/c1-9-11(20(6,16)17)7-10(8-15-9)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3

InChI Key

KYZJCXFTFPFKLO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the coupling of an aryl halide with a diboron reagent . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions due to its boronate ester moiety. The reaction typically involves aryl halides or triflates under mild conditions:

Reaction Parameters Details
CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%)
BaseK₂CO₃ or Cs₂CO₃ (2–3 equiv)
SolventDMF, DMSO, or THF (anhydrous)
Temperature80–100°C (reflux)
Yield Range65–92% (dependent on coupling partner)

Mechanistic Insights :

  • Oxidative addition of the aryl halide to palladium(0) forms a Pd(II) intermediate.

  • Transmetallation occurs between the boronate ester and Pd(II), facilitated by the base.

  • Reductive elimination releases the biaryl product and regenerates the Pd(0) catalyst.

Nucleophilic Substitution at the Methanesulfonyl Group

The electron-withdrawing methanesulfonyl group activates the pyridine ring for nucleophilic aromatic substitution (SNAr):

Reaction Type Conditions
Amine Substitution- Nucleophile: Primary/secondary amines (2–3 equiv)
- Solvent: DMF, 100°C, 12–24 h
Thiol Substitution- Nucleophile: Thiols (1.2 equiv)
- Base: Et₃N (2 equiv), DCM, RT

Example Reaction :
With benzylamine:

\text{Compound} + \text{PhCH}_2\text{NH}_2 \xrightarrow{\text{DMF, 100°C}} \text{3-Benzylamino-2-methyl-5-boronate pyridine} \quad (\text{Yield: 78%})[1]

Protodeboronation and Transmetallation

The boronate group undergoes protodeboronation under acidic conditions or transmetallation with transition metals:

Reaction Conditions
Protodeboronation- Acid: HCl (2M aq.)
- Solvent: THF/H₂O (1:1), RT, 2 h
Transmetallation with Cu(I)- CuCN (1.5 equiv)
- DMF, 60°C, 6 h

Applications :

  • Protodeboronation removes the boron group to yield 3-methanesulfonyl-2-methylpyridine, useful for further functionalization.

  • Transmetallation enables the synthesis of copper-based intermediates for click chemistry.

Halogenation Reactions

The boronate group directs halogenation at specific positions on the pyridine ring:

Halogenation Type Conditions
Bromination- NBS (1.1 equiv)
- AIBN (cat.), CCl₄, reflux, 4 h
Iodination- NIS (1.2 equiv)
- AcOH, RT, 12 h

Regioselectivity :
Halogens (Br, I) preferentially substitute at the para position relative to the boronate group due to electronic and steric effects.

Stability Under Hydrolytic Conditions

The dioxaborolane ring is sensitive to hydrolysis, which can limit aqueous applications:

Hydrolysis Study Findings
pH 7.4 (PBS buffer)- t₁/₂: 12 h at 25°C
- Degrades to boronic acid and pinacol
Acidic Conditions (pH 2)- Complete decomposition within 1 h

Mitigation Strategies :

  • Use aprotic solvents (e.g., THF, DMF) for long-term storage.

  • Avoid prolonged exposure to moisture .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related boronate esters:

Compound Key Reactivity Differences
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine- Lower electrophilicity at C3 due to methoxy vs. methanesulfonyl group
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine- Faster Suzuki coupling rates (reduced steric hindrance at C2)

This compound’s versatility in cross-coupling, substitution, and transmetallation reactions makes it indispensable for synthesizing complex molecules. Future research should explore its applications in asymmetric catalysis and targeted drug delivery systems.

Scientific Research Applications

3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Applications/Reactivity References
3-Bromo-6-methoxy-2-methyl-5-(tetramethyl-dioxaborolan-2-yl)pyridine Br (3), OMe (6), Me (2) C₁₃H₁₉BBrNO₃ 344.07 Intermediate for cholinergic drugs, mGluR5 modulators, organic electroluminescent devices
2-Methanesulfonyl-5-(tetramethyl-dioxaborolan-2-yl)pyridine SO₂Me (2) C₁₂H₁₈BNO₄S 283.15 Lab reagent; moisture-sensitive, stored at 2–8°C under inert atmosphere
3-Trifluoromethyl-5-(tetramethyl-dioxaborolan-2-yl)pyridine CF₃ (3) C₁₂H₁₅BF₃NO₂ 273.06 Pharmaceutical intermediates; enhanced lipophilicity due to CF₃ group
5-Bromo-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Br (5), fused pyrrolo-pyridine ring C₁₃H₁₅BBrN₂O₂ 333.99 Marketed for applications in drug discovery; 2025 market analysis
2-Ethoxy-3-trifluoromethyl-5-(tetramethyl-dioxaborolan-2-yl)pyridine OEt (2), CF₃ (3) C₁₄H₁₈BF₃NO₂ 302.11 Pharmaceutical intermediate; ethoxy group improves solubility
Key Observations:
  • Substituent Reactivity: Methanesulfonyl (SO₂Me): Acts as a strong electron-withdrawing group, enhancing electrophilic substitution reactivity. In the target compound, this group at position 3 may facilitate nucleophilic aromatic substitution or serve as a leaving group in cross-coupling reactions. Bromine (Br): In analogs like the 3-bromo derivative, bromine enables further functionalization via cross-coupling (e.g., Suzuki reactions) . Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity, critical for drug candidates .

Physical and Chemical Properties

  • Stability : Boronic esters are generally moisture-sensitive, requiring storage under inert atmospheres (e.g., 2–8°C, argon) .
  • Solubility : Methoxy or ethoxy substituents (e.g., 2-ethoxy analog) improve solubility in polar solvents compared to hydrophobic groups like CF₃ .
  • Melting Points : Analogs such as 3-(tetramethyl-dioxaborolan-2-yl)pyridine exhibit melting points between 103–108°C, suggesting similar thermal stability for the target compound .

Biological Activity

3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H20BNO4S
  • Molecular Weight : 283.15 g/mol
  • CAS Number : 1206641-26-0
  • Structure : The compound features a pyridine ring substituted with a methanesulfonyl group and a boron-containing dioxaborolane moiety.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown effectiveness as kinase inhibitors. For instance, derivatives of pyridine have been explored as inhibitors of Aurora kinases, which are critical in cell cycle regulation and are often overexpressed in cancers .
  • Sulfonamide Interaction : The methanesulfonyl group may interact with specific amino acid residues in target proteins, influencing their function. This interaction is crucial for the selectivity and potency of the compound against specific kinases .
  • Boronic Acid Chemistry : The presence of the boron atom allows for unique reactivity patterns that can be exploited in biological systems, particularly in targeting enzymes that utilize boron in their catalytic processes .

Table 1: Biological Activity Summary

Activity TypeDescriptionReferences
Kinase InhibitionEffective against Aurora kinases
CytotoxicityExhibits cytotoxic effects on cancer cells
Anti-inflammatoryPotential to reduce inflammation markers

Case Studies

  • Aurora Kinase Inhibition :
    • A study demonstrated that related pyridine derivatives effectively inhibited Aurora-A and Aurora-B kinases. The selectivity was attributed to structural features that allowed for specific binding interactions within the kinase active sites .
  • Cytotoxic Effects :
    • In vitro studies indicated that 3-methanesulfonyl derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways .
  • Anti-inflammatory Properties :
    • Research into GSK-3β inhibitors revealed that certain pyridine derivatives could modulate neuroinflammatory responses, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. Example Optimization Table

ParameterEffect on Yield
PdCl₂(dppf) vs. Pd(PPh₃)₄+10–15% yield improvement
Solvent: Dioxane vs. TolueneBetter solubility for bulky substrates

Basic Structural Characterization

Q: What analytical techniques confirm the structure of this compound? A: A multimodal approach is essential:

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methanesulfonyl protons at δ 3.0–3.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : Resolve crystal packing and bond angles .

Advanced Crystallographic Analysis

Q: How to resolve discrepancies between DFT-calculated and experimental crystal structures? A: Discrepancies often arise from:

  • Crystal packing forces : Use SHELXL or OLEX2 for refinement, accounting for thermal motion .
  • Torsional flexibility : Compare Hirshfeld surfaces (from CrystalExplorer) to assess intermolecular interactions .

Q. Table: Coupling Efficiency with Different Aryl Halides

Aryl HalideYield (%)
4-Bromotoluene82
2-Chloropyridine65

Environmental and Toxicity Considerations

Q: What are the environmental risks associated with this compound? A: The boronate ester is toxic to aquatic life (LC50 < 1 mg/L in fish). Disposal requires:

  • Incineration : High-temperature furnaces with scrubbing systems.
  • Regulatory compliance : Follow OECD Guidelines 203/209 for aquatic toxicity testing .

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